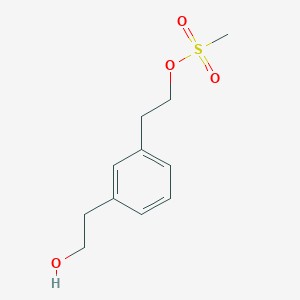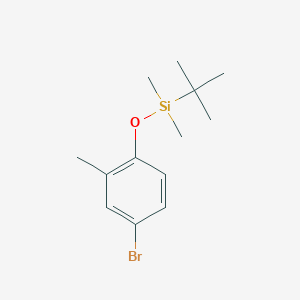
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom and a t-butyldimethylsilyloxy group attached to a toluene ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the t-butyldimethylsilyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride in the presence of a base, followed by bromination of the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and bromination reactions. The use of automated synthesis equipment and high-purity reagents ensures consistency and scalability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Desilylation Reactions: The t-butyldimethylsilyloxy group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable base.
Desilylation: TBAF in THF is commonly used to remove the t-butyldimethylsilyloxy group.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in compounds like 2-(t-Butyldimethylsilyloxy)-5-aminotoluene or 2-(t-Butyldimethylsilyloxy)-5-thiotoluene.
Desilylation: The removal of the t-butyldimethylsilyloxy group yields 5-bromotoluene.
Scientific Research Applications
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the synthesis of biologically active molecules and as a protective group in the synthesis of sensitive compounds.
Mechanism of Action
The mechanism of action of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a protected bromotoluene derivative. The t-butyldimethylsilyloxy group protects the hydroxyl functionality during reactions, allowing selective bromination and subsequent functionalization. The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene: Similar in structure but with a naphthalene ring instead of toluene.
2-(t-Butyldimethylsilyloxy)-4-bromoanisole: Features a methoxy group on the aromatic ring.
Uniqueness
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in synthetic applications. The presence of both the t-butyldimethylsilyloxy group and the bromine atom allows for versatile functionalization strategies .
Properties
Molecular Formula |
C13H21BrOSi |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(4-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
QLOXEPNLFPISMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
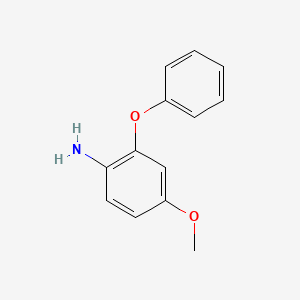
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)
![6-Chlorothieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B8493234.png)

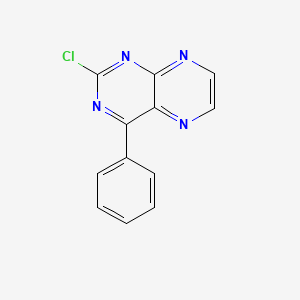


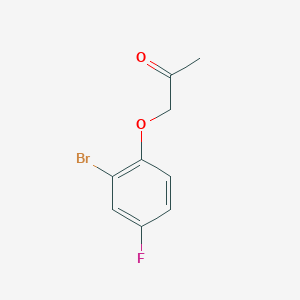
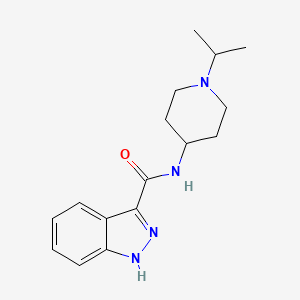

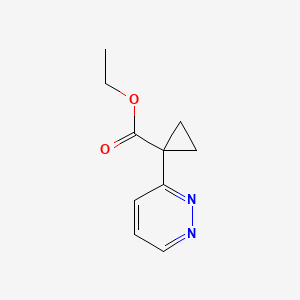
![[3-(1H-Pyrazol-1-yl)phenyl]acetic acid](/img/structure/B8493306.png)
